ICI 192605
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICI 192605 is a potent antagonist of the thromboxane A2 receptor (TP receptor). It is known for its ability to inhibit platelet aggregation and reverse the effects of vasoconstrictors such as thromboxane A2 and prostaglandin D2 . This compound has significant implications in the study of cell signaling and vascular biology.
准备方法
The synthesis of ICI 192605 involves the creation of a complex molecular structure. Industrial production methods are not widely documented, but laboratory synthesis involves multiple steps of organic reactions, including esterification, cyclization, and selective reduction .
化学反应分析
ICI 192605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
ICI 192605 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the mechanisms of receptor antagonism and the synthesis of complex organic molecules.
Biology: The compound is used to investigate cell signaling pathways and the role of thromboxane A2 in various physiological processes.
Medicine: this compound has potential therapeutic applications in conditions involving platelet aggregation and vasoconstriction.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
ICI 192605 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits platelet aggregation and reverses vasoconstriction induced by thromboxane A2 and prostaglandin D2. The molecular targets include the thromboxane A2 receptor and associated signaling pathways .
相似化合物的比较
ICI 192605 is unique in its potent antagonistic activity against the thromboxane A2 receptor. Similar compounds include:
Ridogrel: Another thromboxane A2 receptor antagonist with similar applications.
IC 261: A compound with similar receptor antagonistic properties.
ICA-121431: Another receptor antagonist used in similar research applications. This compound stands out due to its specific molecular structure and high potency in inhibiting thromboxane A2 receptor-mediated effects.
属性
分子式 |
C22H23ClO5 |
---|---|
分子量 |
402.9 g/mol |
IUPAC 名称 |
(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m1/s1 |
InChI 键 |
WHUIENZXNGAHQI-GKZDNZBASA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O |
规范 SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid ICI 192605 ICI-192605 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。